molecular formula C26H34O11 B13403233 Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate CAS No. 14908-00-0

Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

Cat. No.: B13403233
CAS No.: 14908-00-0
M. Wt: 522.5 g/mol
InChI Key: LPZSTPCYWWRQFU-UHFFFAOYSA-N
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Description

Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate is a complex organic compound with a unique pentacyclic structure. This compound is characterized by multiple hydroxyl groups, methyl groups, and ester functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core, introduction of hydroxyl groups, and esterification. Common synthetic routes may involve:

    Cyclization reactions: to form the pentacyclic structure.

    Hydroxylation reactions: to introduce hydroxyl groups at specific positions.

    Esterification reactions: to attach the 3-methylbutanoyloxy group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Temperature and pressure control: to maintain optimal conditions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules.

Biology

In biological research, it may be used to study the effects of hydroxyl and ester groups on biological activity.

Medicine

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate: Lacks the 3-methylbutanoyloxy group.

    Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxamide: Contains an amide group instead of an ester group.

Uniqueness

The presence of the 3-methylbutanoyloxy group and the specific arrangement of hydroxyl and methyl groups make this compound unique, potentially leading to distinct chemical and biological properties.

Properties

CAS No.

14908-00-0

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C26H34O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h10,12,14,17-21,29-31H,6-9H2,1-5H3

InChI Key

LPZSTPCYWWRQFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O

Origin of Product

United States

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